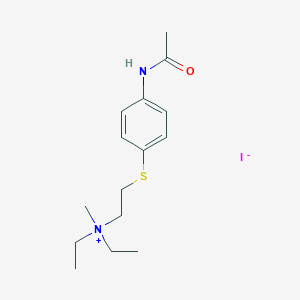
2-(4-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE is a quaternary ammonium compound with the molecular formula C15H25IN2OS. This compound is known for its unique structure, which includes an acetamidophenyl group attached to a thioethyl chain, further bonded to a diethylmethylammonium group. It is commonly used in various chemical and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE typically involves the quaternization of a tertiary amine with an alkyl halide. The process begins with the reaction of 4-aminophenylthioethanol with acetic anhydride to form 2-(p-acetamidophenyl)thioethanol. This intermediate is then reacted with diethylmethylamine and methyl iodide under controlled conditions to yield the final quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of phase transfer catalysts can enhance the efficiency of the quaternization process .
Análisis De Reacciones Químicas
Types of Reactions
AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Elimination Reactions: It can undergo Hofmann elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and silver nitrate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted ammonium salts.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and secondary amines.
Aplicaciones Científicas De Investigación
AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Explored for potential use in drug delivery systems.
Industry: Utilized in the formulation of ionic liquids and surfactants.
Mecanismo De Acción
The mechanism of action of AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE involves its interaction with cellular membranes. The compound disrupts membrane integrity by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethylammonium Iodide
- Tetramethylammonium Bromide
- Benzyltrimethylammonium Chloride
Uniqueness
AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE is unique due to its acetamidophenylthioethyl group, which imparts specific chemical reactivity and biological activity not observed in simpler quaternary ammonium compounds. This structural feature enhances its utility in specialized applications such as targeted drug delivery and advanced material synthesis .
Propiedades
Número CAS |
102571-35-7 |
|---|---|
Fórmula molecular |
C15H25IN2OS |
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
2-(4-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C15H24N2OS.HI/c1-5-17(4,6-2)11-12-19-15-9-7-14(8-10-15)16-13(3)18;/h7-10H,5-6,11-12H2,1-4H3;1H |
Clave InChI |
IDRVTRIJGYFJBL-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCSC1=CC=C(C=C1)NC(=O)C.[I-] |
SMILES canónico |
CC[N+](C)(CC)CCSC1=CC=C(C=C1)NC(=O)C.[I-] |
Sinónimos |
2-(4-acetamidophenyl)sulfanylethyl-diethyl-methyl-azanium iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















